molecular formula C6H13NO2 B13100261 3,4-Piperidinediol, 1-methyl- CAS No. 61862-67-7

3,4-Piperidinediol, 1-methyl-

Katalognummer: B13100261
CAS-Nummer: 61862-67-7
Molekulargewicht: 131.17 g/mol
InChI-Schlüssel: PUPTWMANBKEJKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-METHYLPIPERIDINE-3,4-DIOL is a heterocyclic organic compound that belongs to the piperidine family Piperidines are six-membered rings containing one nitrogen atom and five carbon atoms This compound is characterized by the presence of two hydroxyl groups at the 3rd and 4th positions and a methyl group at the 1st position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-METHYLPIPERIDINE-3,4-DIOL can be synthesized through several methods. One common approach involves the reduction of corresponding piperidinones or piperidine derivatives. For instance, the reduction of 1-methyl-3,4-piperidinedione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield 1-METHYLPIPERIDINE-3,4-DIOL .

Industrial Production Methods: In industrial settings, the synthesis of 1-METHYLPIPERIDINE-3,4-DIOL may involve multi-step processes that ensure high yield and purity. These processes often include the use of catalysts and optimized reaction conditions to facilitate the reduction and cyclization steps efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 1-METHYLPIPERIDINE-3,4-DIOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of fully saturated piperidine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted piperidines, piperidinones, and other heterocyclic compounds .

Wissenschaftliche Forschungsanwendungen

1-METHYLPIPERIDINE-3,4-DIOL has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-METHYLPIPERIDINE-3,4-DIOL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups and the nitrogen atom in the piperidine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the target molecule .

Vergleich Mit ähnlichen Verbindungen

    Piperidine: The parent compound without the hydroxyl and methyl groups.

    1-Methylpiperidine: Similar structure but lacks the hydroxyl groups.

    3,4-Dihydroxypiperidine: Lacks the methyl group at the 1st position.

Uniqueness: 1-METHYLPIPERIDINE-3,4-DIOL is unique due to the presence of both hydroxyl groups and a methyl group, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .

Eigenschaften

CAS-Nummer

61862-67-7

Molekularformel

C6H13NO2

Molekulargewicht

131.17 g/mol

IUPAC-Name

1-methylpiperidine-3,4-diol

InChI

InChI=1S/C6H13NO2/c1-7-3-2-5(8)6(9)4-7/h5-6,8-9H,2-4H2,1H3

InChI-Schlüssel

PUPTWMANBKEJKI-UHFFFAOYSA-N

Kanonische SMILES

CN1CCC(C(C1)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.